Cas no 2867-05-2 (a-Thujene)

a-Thujene structure
a-Thujene structure
Product name:a-Thujene
CAS No:2867-05-2
MF:C10H16
MW:136.234043121338
CID:915157

a-Thujene Chemical and Physical Properties

Names and Identifiers

    • 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene
    • α-Thujene
    • 2-Methyl-5-(1-methylethyl)-bicyclo(3.1.0)hex-2-ene
    • 3-Thujene
    • Origanene
    • Thujene
    • Thujene, α-
    • thujiene
    • α-thuiene
    • a-Thujene

Computed Properties

  • Exact Mass: 136.12528

Experimental Properties

  • Density: 0.8301
  • Boiling Point: 152°C
  • Flash Point: 36°C
  • Refractive Index: 1.4515
  • PSA: 0

a-Thujene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T405800-5mg
a-Thujene
2867-05-2
5mg
$ 391.00 2023-09-05
Enamine
EN300-7441739-0.25g
2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
2867-05-2 95%
0.25g
$735.0 2024-05-23
Enamine
EN300-7441739-1.0g
2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
2867-05-2 95%
1.0g
$1485.0 2024-05-23
Enamine
EN300-7441739-5.0g
2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
2867-05-2 95%
5.0g
$4309.0 2024-05-23
Enamine
EN300-7441739-10.0g
2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
2867-05-2 95%
10.0g
$6390.0 2024-05-23
TRC
T405800-50mg
a-Thujene
2867-05-2
50mg
$1608.00 2023-05-17
TRC
T405800-100mg
a-Thujene
2867-05-2
100mg
$3037.00 2023-05-17
Enamine
EN300-7441739-0.5g
2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
2867-05-2 95%
0.5g
$1158.0 2024-05-23
Enamine
EN300-7441739-2.5g
2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
2867-05-2 95%
2.5g
$2912.0 2024-05-23
Enamine
EN300-7441739-0.05g
2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
2867-05-2 95%
0.05g
$344.0 2024-05-23

Additional information on a-Thujene

Professional Introduction to 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene (CAS No. 2867-05-2)

5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene, a compound with the CAS number 2867-05-2, is a structurally fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This bicyclic hydrocarbon features a unique framework consisting of three interconnected rings, with substituents that contribute to its distinct chemical properties and potential applications.

The nomenclature of this compound follows the IUPAC system, precisely describing its structural features. The prefix bicyclo[3.1.0] indicates a bicyclic system with three rings, where the first number (3) represents the total number of carbons in the fused ring system, the second number (1) indicates the number of carbons in the larger bridgehead ring, and the third number (0) signifies that there are no additional non-bridgehead carbons in this particular arrangement. The suffix hex-2-ene denotes a six-carbon chain with a double bond at the second carbon position, while the substituents 5-isopropyl and 2-methyl specify their positions on the ring system.

This compound's structural complexity makes it a valuable scaffold for synthetic chemists and pharmaceutical researchers. The presence of both isopropyl and methyl groups introduces steric and electronic effects that can influence reactivity and interactions with biological targets. Such features are particularly intriguing for designing molecules with tailored pharmacological properties.

Recent advancements in computational chemistry have enabled more precise predictions of the behavior of complex molecules like 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene. Molecular modeling studies have shown that this compound exhibits interesting conformational dynamics due to its rigid bicyclic core. These studies suggest potential applications in drug design, where precise control over molecular shape and flexibility is crucial for optimizing binding affinity and selectivity.

The chemical reactivity of 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene has been explored in several synthetic pathways. Researchers have leveraged its strained ring system to develop novel reactions that are not possible with linear or less constrained hydrocarbons. For instance, functionalization at the double bond or at positions adjacent to the substituents has led to a variety of derivatives with enhanced chemical diversity.

In the realm of pharmaceutical research, derivatives of 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene have shown promise as intermediates in the synthesis of bioactive molecules. The unique structural motif has been incorporated into libraries of compounds designed for high-throughput screening, aiming to identify novel therapeutic agents. Preliminary studies indicate that certain derivatives exhibit interesting biological activities, warranting further investigation.

The synthesis of 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene itself presents a challenge due to its cyclic structure and multiple substituents. Traditional synthetic methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic chemistry have provided more efficient routes to this compound, reducing reaction times and improving overall efficiency.

One particularly noteworthy development is the use of transition metal catalysts in constructing the bicyclic core of this molecule. Palladium-catalyzed reactions, for example, have enabled concise syntheses of complex fused ring systems like those found in 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene. These advances not only streamline synthetic pathways but also open new possibilities for modifying the compound's structure to achieve desired properties.

The potential applications of 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene extend beyond pharmaceuticals into materials science and industrial chemistry. Its unique structural features make it a candidate for developing novel polymers or specialty chemicals with tailored properties. Researchers are exploring its utility as a building block for more complex materials, leveraging its reactivity and stability under various conditions.

As our understanding of molecular interactions continues to evolve, so does our appreciation for compounds like 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene (CAS No. 2867-05-2). The integration of experimental data with computational modeling has provided deeper insights into its behavior, paving the way for innovative applications across multiple disciplines.

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